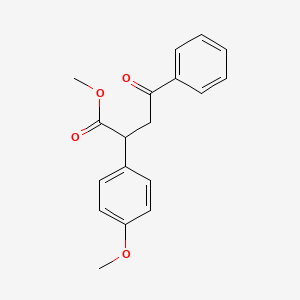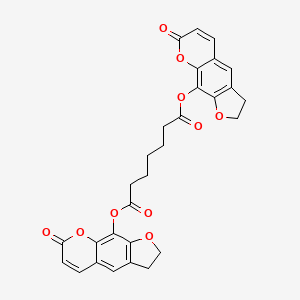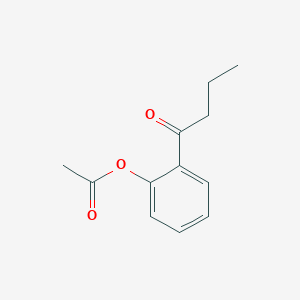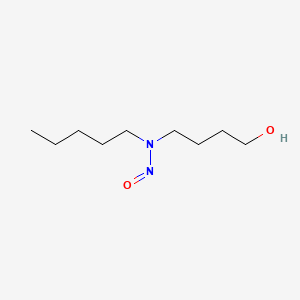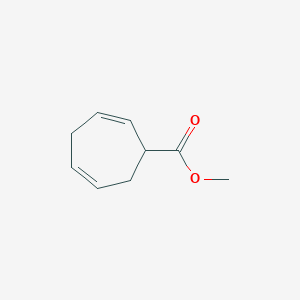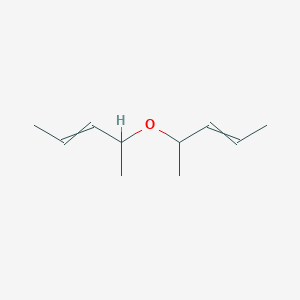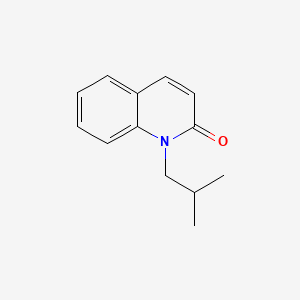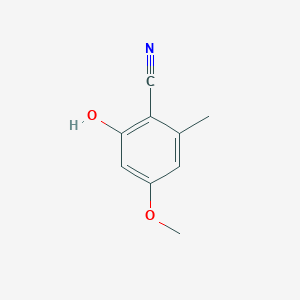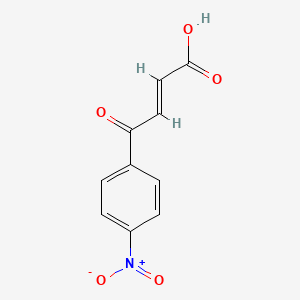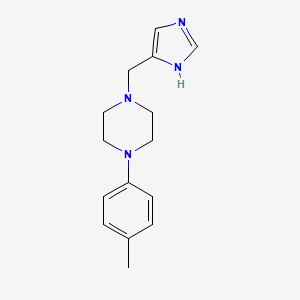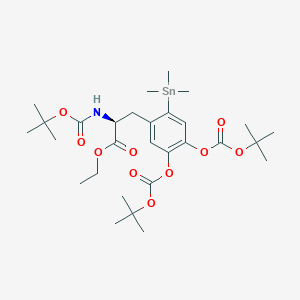
N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester is a complex organic compound that features multiple protective groups and a trimethylstannyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester typically involves multiple steps, including the protection of functional groups and the introduction of the trimethylstannyl group. One common approach is to start with L-phenylalanine and introduce the tert-butoxycarbonyl (Boc) protecting groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The trimethylstannyl group can be introduced via a stannylation reaction using trimethyltin chloride (Me3SnCl) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting groups using acids such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The trimethylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Palladium catalysts, various nucleophiles.
Oxidation and Reduction: Common oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride).
Major Products Formed
Deprotection: Removal of Boc groups yields the free amine.
Substitution: Introduction of new functional groups in place of the trimethylstannyl group.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: May serve as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester depends on its specific application. In general, the compound can interact with biological molecules through its functional groups, leading to various biochemical effects. The Boc protecting groups can be removed to reveal reactive sites that can form covalent bonds with target molecules. The trimethylstannyl group can participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(tert-butoxycarbonyl)-L-phenylalanine: A simpler compound with only one Boc protecting group.
3,4-di(tert-butoxycarbonyloxy)-L-phenylalanine: Lacks the trimethylstannyl group.
6-(trimethylstannyl)-L-phenylalanine: Does not have the Boc protecting groups.
Uniqueness
N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester is unique due to the combination of multiple Boc protecting groups and the trimethylstannyl moiety. This combination allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C29H47NO10Sn |
|---|---|
Molekulargewicht |
688.4 g/mol |
IUPAC-Name |
ethyl (2S)-3-[4,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C26H38NO10.3CH3.Sn/c1-11-32-20(28)17(27-21(29)35-24(2,3)4)14-16-12-13-18(33-22(30)36-25(5,6)7)19(15-16)34-23(31)37-26(8,9)10;;;;/h13,15,17H,11,14H2,1-10H3,(H,27,29);3*1H3;/t17-;;;;/m0..../s1 |
InChI-Schlüssel |
ISDCVYKKFXCSCX-UYVPJCOTSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


